Cas no 1002933-53-0 (ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate)
![ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate structure](https://ja.kuujia.com/scimg/cas/1002933-53-0x500.png)
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate 化学的及び物理的性質
名前と識別子
-
- ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate
- ethyl 2-[[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]amino]-2-oxoacetate
- ethyl 2-((3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate
- AKOS024629054
- F2215-0023
- 1002933-53-0
-
- インチ: 1S/C13H15N5O4/c1-4-22-12(21)11(20)15-9-5-8(3)17-18(9)13-14-7(2)6-10(19)16-13/h5-6H,4H2,1-3H3,(H,15,20)(H,14,16,19)
- InChIKey: KTLOHGOCCIXNQH-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C(NC1=CC(C)=NN1C1=NC(C)=CC(N1)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 305.11240398g/mol
- どういたいしつりょう: 305.11240398g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 557
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 115Ų
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2215-0023-20μmol |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2215-0023-5mg |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2215-0023-1mg |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2215-0023-2mg |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2215-0023-3mg |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2215-0023-5μmol |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2215-0023-10μmol |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2215-0023-20mg |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2215-0023-25mg |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2215-0023-50mg |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formateに関する追加情報
Introduction to Ethyl {[3-Methyl-1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate (CAS No. 1002933-53-0)
Ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate (CAS No. 1002933-53-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
The molecular structure of ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate is composed of a pyrazole ring linked to a pyrimidine moiety through a carbamoyl group, with an ethyl ester attached to the formate functional group. This intricate arrangement imparts the molecule with distinct chemical and biological properties that make it a valuable candidate for drug development.
In terms of chemical synthesis, several methods have been reported for the preparation of ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate. One common approach involves the reaction of 3-methylpyrazole with a suitable pyrimidine derivative, followed by the introduction of the carbamoyl and formate groups. The choice of reagents and reaction conditions plays a crucial role in achieving high yields and purity of the final product. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods, reducing the use of hazardous reagents and improving overall process sustainability.
The biological activities of ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate have been extensively studied in various in vitro and in vivo models. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. Specifically, it has been found to inhibit the activity of key enzymes involved in inflammatory pathways and to induce apoptosis in cancer cells. These findings have sparked interest in its potential as a therapeutic agent for conditions such as rheumatoid arthritis and certain types of cancer.
Recent studies have also explored the pharmacokinetic and pharmacodynamic profiles of ethyl {[3-methyl-1-(4-methyl-6-o xo - 1 , 6 - dihydropyrimidin - 2 - y l ) - 1 H - pyrazol - 5 - y l ] carbamoyl } formate . Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for further development as an oral or injectable drug. Additionally, its low toxicity profile and high selectivity for target enzymes suggest that it may have a favorable safety margin compared to existing treatments.
In the context of drug discovery and development, ethyl {[3-methyl-1-(4-methyl-6-o xo - 1 , 6 - dihydropyrimidin - 2 - y l ) - 1 H - pyrazol - 5 - y l ] carbamoyl } formate has shown promise as a lead compound for optimizing therapeutic efficacy. Ongoing research is focused on enhancing its potency through structural modifications and exploring combination therapies with other drugs to achieve synergistic effects. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects.
The potential applications of ethyl {[3-methyl-1-(4-methyl-6-o xo - 1 , 6 - dihydropyrimidin - 2 - y l ) - 1 H - pyrazol - 5 - y l ] carbamoyl } formate extend beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable tool for researchers studying enzyme inhibition and cellular signaling pathways. Additionally, its ability to modulate specific biological processes could lead to new insights into disease mechanisms and the development of novel therapeutic strategies.
In conclusion, ethyl {[3-methyl-1-(4-methyl-6-o xo - 1 , 6 - dihydropyrimidin - 2 - y l ) - 1 H - pyrazol - 5 - y l ] carbamoyl } formate (CAS No. 1002933-53-0) represents a promising compound with significant potential in both research and clinical settings. Its unique structural features, combined with its favorable biological activities and pharmacological properties, position it as a valuable candidate for further investigation and development. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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